Vapor Pressure Differential: Ce(fod)4 vs. Ce(fod)3 in CVD Precursor Selection
When comparing Ce(fod)3 to its Ce(IV) analog, Ce(fod)4, the latter exhibits a vapor pressure that is at least two orders of magnitude higher [1]. This data is critical for selecting a precursor for metal-organic chemical vapor deposition (MOCVD) processes, as a higher vapor pressure enables more efficient mass transport and higher deposition rates at lower source temperatures. For applications requiring the specific redox state of Ce(III), Ce(fod)3 remains the mandatory choice, but its volatility is markedly inferior to Ce(fod)4.
| Evidence Dimension | Vapor Pressure |
|---|---|
| Target Compound Data | 130°C at 0.01 mm Hg (sublimation point/vapor pressure reference) |
| Comparator Or Baseline | Ce(fod)4: Vapor pressure at least 2 orders of magnitude higher than Ce(fod)3 [1] |
| Quantified Difference | ≥100x higher vapor pressure for Ce(fod)4 |
| Conditions | As reported in patent literature for β-diketonate complexes under vacuum conditions |
Why This Matters
Procurement must be guided by the specific oxidation state and volatility requirements of the deposition process; Ce(fod)3 is the appropriate precursor for Ce(III)-based films, despite its lower volatility compared to its Ce(IV) counterpart.
- [1] Patents.google.com. Volatile cerium complexes and production thereof. Patent US5008415A. View Source
